Product packaging for Hexyl 2-chloroisonicotinate(Cat. No.:CAS No. 898784-90-2)

Hexyl 2-chloroisonicotinate

Cat. No.: B1325515
CAS No.: 898784-90-2
M. Wt: 241.71 g/mol
InChI Key: SCLCYDPONNYKSU-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine, a six-membered aromatic ring containing one nitrogen atom, is a fundamental scaffold found in a myriad of natural products, including essential vitamins like niacin and alkaloids. bldpharm.com Its derivatives are a critical class of heterocyclic compounds, widely explored for their diverse applications in pharmaceuticals, agrochemicals, and materials science. bldpharm.comnih.gov The nitrogen atom in the pyridine ring imparts unique properties, such as basicity and the ability to coordinate with metal ions, making these compounds versatile ligands in catalysis and chemosensing. bldpharm.comresearchgate.net

The introduction of various substituents onto the pyridine ring allows for the fine-tuning of its electronic and steric properties, leading to a broad spectrum of biological activities. nih.gov Pyridine derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents, among other therapeutic applications. nih.govresearchgate.net Their importance in organic synthesis is also paramount, where they serve as key intermediates and building blocks for more complex molecular architectures. bldpharm.com

Contextualization of Isonicotinic Acid Esters in Synthetic Chemistry

Isonicotinic acid, or pyridine-4-carboxylic acid, is an isomer of pyridinecarboxylic acid that serves as a precursor to numerous important compounds. Its esters, known as isonicotinates, are valuable intermediates in organic synthesis. The esterification of isonicotinic acid is a common strategy to modify its reactivity and physical properties.

The synthesis of isonicotinic acid esters often begins with the activation of the carboxylic acid group. A common method involves converting isonicotinic acid to its more reactive acid chloride, typically as a hydrochloride salt, using reagents like thionyl chloride (SOCl₂). This acid chloride can then be reacted with an alcohol to form the desired ester. bldpharm.com For instance, the synthesis of various active esters of isonicotinic acid, such as p-nitrophenyl and N-hydroxysuccinimidyl esters, proceeds through the formation of isonicotinoyl chloride hydrochloride, which then reacts with the corresponding alcohol or phenol (B47542) in the presence of a base like triethylamine. bldpharm.com These "active esters" are themselves effective acylating agents, useful for creating amides and other derivatives. bldpharm.com

Overview of Structural Motifs in Hexyl 2-chloroisonicotinate

The structure of this compound is characterized by three key motifs that dictate its chemical behavior: the 2-chloropyridine (B119429) ring, the ester functional group, and the hexyl chain.

The 2-Chloropyridine Ring: The pyridine ring provides the heterocyclic, aromatic core. The presence of a chlorine atom at the 2-position is significant. Halogenated pyridines are crucial intermediates in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of a wide variety of substituents at this position. The chlorine atom acts as a leaving group, enabling nucleophilic aromatic substitution reactions, a key method for functionalizing the pyridine scaffold.

The Ester Functional Group: The hexyl ester at the 4-position is formed from the carboxylic acid of isonicotinic acid and hexanol. The ester group is generally less reactive than an acid chloride but can undergo hydrolysis back to the carboxylic acid or transesterification with other alcohols under appropriate conditions. It also influences the molecule's polarity and solubility.

The Hexyl Chain: The six-carbon alkyl (hexyl) chain is a nonpolar, lipophilic moiety. The presence of this chain significantly increases the molecule's hydrophobicity compared to the parent isonicotinic acid or its shorter-chain esters. This property can influence its solubility in organic solvents and its interaction with biological systems, potentially affecting how it partitions into lipid environments. The conformation of such alkyl chains can also play a role in the crystal packing and supramolecular assembly of the compound. howeipharm.com

Below are the key identifiers for this compound.

IdentifierValue
CAS Number 898784-90-2
Molecular Formula C₁₂H₁₆ClNO₂
Molecular Weight 241.71 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClNO2 B1325515 Hexyl 2-chloroisonicotinate CAS No. 898784-90-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl 2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-2-3-4-5-8-16-12(15)10-6-7-14-11(13)9-10/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLCYDPONNYKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642146
Record name Hexyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898784-90-2
Record name Hexyl 2-chloro-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898784-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Hexyl 2 Chloroisonicotinate and Analogues

Precursor Chemical Pathways: Focus on Methyl 2-chloroisonicotinate as a Building Block

The synthesis of the target hexyl ester frequently proceeds through a more readily accessible intermediate, Methyl 2-chloroisonicotinate. This methyl ester serves as a key building block, which can later be converted to the desired hexyl ester via transesterification. The precursor, 2-chloroisonicotinic acid (also known as 2-chloropyridine-4-carboxylic acid), is the foundational starting material. scbt.comsigmaaldrich.com

One common pathway to synthesize Methyl 2-chloroisonicotinate is the esterification of 2-chloroisonicotinic acid with methanol. This reaction is typically catalyzed by a strong acid. An alternative route involves the conversion of the carboxylic acid to an acid chloride using a reagent like thionyl chloride, followed by reaction with methanol.

A related synthesis for a similar compound, methyl 2-chloronicotinate, involves treating 2-chloronicotinic acid with diazomethane in methanol. prepchem.com This method, while effective for small-scale synthesis, uses a hazardous and explosive reagent, making it less suitable for larger-scale production. Another approach involves the reaction of a hydroxynicotinic acid precursor with a methylating agent like methyl iodide in the presence of a base such as silver carbonate. chemicalbook.com These pathways highlight the established chemical strategies for creating the methyl ester precursor required for Hexyl 2-chloroisonicotinate.

Table 1: Key Precursors for this compound Synthesis

Compound Name CAS Number Molecular Formula Role in Synthesis
2-Chloropyridine-4-carboxylic acid 6313-54-8 C₆H₄ClNO₂ Starting material for esterification

Esterification Routes and Alkylation Strategies for Pyridine (B92270) Carboxylates

The formation of the hexyl ester from the pyridine carboxylate core can be achieved through several established methods. The most direct route is the Fischer-Speier esterification, which involves reacting 2-chloroisonicotinic acid directly with n-hexanol. chemguide.co.ukathabascau.ca This reaction is an equilibrium process and requires an acid catalyst, such as concentrated sulfuric acid or tosic acid, and is typically performed by heating the mixture. masterorganicchemistry.commasterorganicchemistry.com To drive the equilibrium towards the product, an excess of the alcohol (n-hexanol) is often used, or the water formed during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com

General Fischer-Speier Esterification Reaction:

Another highly effective method is transesterification. This process is particularly useful when starting from Methyl 2-chloroisonicotinate. The methyl ester is reacted with n-hexanol in the presence of a catalyst. This reaction is also reversible and is driven to completion by removing the methanol byproduct, which has a lower boiling point. tandfonline.comresearchgate.net Catalysts for transesterification can be acidic (like sulfuric acid) or basic (like sodium methoxide). tandfonline.com Enzymatic catalysts, such as lipases, also offer a green and highly selective alternative for ester synthesis. nih.gov

Alkylation of the carboxylate salt provides a different strategic approach. In this method, 2-chloroisonicotinic acid is first deprotonated with a base to form the corresponding carboxylate salt. This salt is then reacted with an alkylating agent, such as hexyl bromide or hexyl iodide, to form the ester.

Table 2: Comparison of Esterification Methods

Method Reactants Catalyst Key Features
Fischer Esterification 2-Chloroisonicotinic acid, n-hexanol Strong acid (e.g., H₂SO₄) Reversible; requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com
Transesterification Methyl 2-chloroisonicotinate, n-hexanol Acid or base (e.g., NaOCH₃) Reversible; driven by removal of methanol byproduct. tandfonline.com

| Carboxylate Alkylation | 2-Chloroisonicotinate salt, Hexyl halide | None required | Involves formation of a salt intermediate. |

Halogenation and Functional Group Interconversion on the Pyridine Core

The introduction of the chlorine atom at the C-2 position of the pyridine ring is a critical step in the synthesis of the precursor, 2-chloroisonicotinic acid. Halogenation of pyridine rings is a fundamental transformation in organic chemistry. wikipedia.org Direct chlorination of isonicotinic acid can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic substitution.

Therefore, synthetic strategies often involve starting with a more easily functionalized precursor. One approach is to start from a pyridine N-oxide derivative, which activates the ring for electrophilic attack at the 2- and 4-positions. After the halogenation step, the N-oxide can be removed.

A more direct and industrially relevant method involves functional group interconversion. For instance, a precursor like 2-hydroxypyridine-4-carboxylic acid can be converted to 2-chloropyridine-4-carboxylic acid using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). A patented method describes the synthesis of 4-chloropyridine-2-carboxylic acid chloride from pyridine-2-carboxylic acid using thionyl chloride in the presence of a bromine catalyst, which simultaneously chlorinates the ring and converts the carboxylic acid to an acid chloride. google.com Halogen-metal interconversion reactions can also be employed for regioselective functionalization of pyridine rings. nih.gov

Advanced Synthetic Protocols for Structurally Related Hexyl Esters

Modern synthetic chemistry offers several advanced protocols that can be adapted for the efficient synthesis of this compound and its analogues. These methods often focus on improving yield, reducing reaction times, and employing more environmentally friendly conditions.

Reactive Distillation : This technique combines chemical reaction and distillation in a single unit. researchgate.net For esterification, as the ester and water are formed, they are continuously removed from the reaction zone, which constantly shifts the equilibrium towards the products, leading to higher conversions. This method is particularly efficient for the synthesis of C1-C6 esters. researchgate.net

Multicomponent Reactions (MCRs) : Reactions like the Hantzsch pyridine synthesis or the Guareschi-Thorpe reaction allow for the construction of the pyridine ring in a single step from simple, acyclic precursors. wikipedia.orgresearchgate.net These reactions are highly atom-economical and can be performed under green conditions, such as in aqueous media. researchgate.netrsc.org Adapting these methods could provide a convergent and efficient route to the core pyridine structure.

Enzymatic Synthesis : The use of biocatalysts, such as immobilized lipases (e.g., Novozym 435), provides a mild and highly selective method for esterification. nih.gov These reactions are often performed in solvent-free systems, minimizing waste and avoiding harsh conditions. This approach has been successfully used to produce 2-ethylhexyl oleate with high purity. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation can significantly accelerate the rate of organic reactions, including esterification and the synthesis of heterocyclic compounds. The Hantzsch dihydropyridine synthesis, for example, has been effectively performed using microwave chemistry, reducing reaction times from hours to minutes. wikipedia.org

Considerations in Reaction Scale-Up and Process Optimization

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.

Key parameters that must be optimized include:

Catalyst Selection and Loading : The choice of catalyst is crucial. For esterification, heterogeneous catalysts are often preferred for large-scale processes because they can be easily recovered and recycled, reducing waste and cost. nih.gov The optimal catalyst concentration must be determined to maximize the reaction rate without causing unwanted side reactions.

Reaction Temperature and Time : These parameters are interdependent. Higher temperatures generally increase the reaction rate but can also lead to the formation of impurities or decomposition of the product. Optimization involves finding the ideal temperature that provides a high conversion in a reasonable amount of time. nih.gov

Molar Ratio of Reactants : In reversible reactions like esterification, using an excess of one reactant (typically the less expensive one, such as the alcohol) can significantly increase the yield of the desired ester. researchgate.netnih.gov The optimal molar ratio is determined experimentally to balance high conversion with the cost and difficulty of removing the excess reactant.

Removal of Byproducts : In equilibrium-limited reactions, the continuous removal of byproducts (e.g., water in esterification or methanol in transesterification) is a critical strategy for driving the reaction to completion. Techniques like azeotropic distillation or operating under vacuum can be employed. researchgate.net

Purification : The final product must be purified to meet required specifications. For esters, this often involves distillation to separate the product from unreacted starting materials, the catalyst, and any byproducts.

Process optimization often utilizes methodologies like Response Surface Methodology (RSM) to systematically study the effects of multiple variables and identify the optimal conditions for maximizing yield and purity. tandfonline.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl 2-chloroisonicotinate
2-Chloroisonicotinic acid
2-Chloropyridine-4-carboxylic acid
n-Hexanol
Sulfuric acid
Tosic acid
Sodium methoxide
Hexyl bromide
Hexyl iodide
2-Chloronicotinic acid
Diazomethane
Methanol
Methyl iodide
Silver carbonate
Isonicotinic acid
Pyridine N-oxide
2-Hydroxypyridine-4-carboxylic acid
Phosphorus oxychloride
Thionyl chloride
4-Chloropyridine-2-carboxylic acid chloride
Pyridine-2-carboxylic acid
Bromine
2-Ethylhexyl oleate

Chemical Reactivity and Transformation Studies of Chloroisonicotinate Esters

Investigation of Nucleophilic Substitution Reactions at the Pyridine (B92270) Ring

The pyridine ring in chloroisonicotinate esters is susceptible to nucleophilic substitution, a reaction in which a nucleophile replaces the chlorine atom. The rate and success of this reaction are influenced by the nature of the substrate and the nucleophile. Generally, nucleophilic substitution reactions can be categorized into two main types based on their reaction kinetics. masterorganicchemistry.com In one type, the reaction rate is dependent only on the concentration of the substrate, while in the other, it depends on both the substrate and the nucleophile. masterorganicchemistry.com

For chloroisonicotinate esters, the reaction proceeds via a nucleophilic acyl substitution mechanism. This process involves two principal steps: the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl group. libretexts.org The reactivity of carboxylic acid derivatives, such as esters, in these reactions is generally lower than that of acid halides or anhydrides. libretexts.org

The hydroxyl group of a carboxylic acid is a poor leaving group, which makes direct nucleophilic acyl substitution difficult. libretexts.org However, converting the hydroxyl group into a better leaving group, such as a chlorosulfite moiety using thionyl chloride (SOCl₂), facilitates the reaction. libretexts.org The subsequent attack by a nucleophile, like an amine, can then proceed to form an amide. The direct conversion of carboxylic acids to amides can be challenging because amines, being basic, tend to deprotonate the carboxylic acid to form an unreactive carboxylate. libretexts.org The use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can overcome this by activating the carboxylic acid. libretexts.org

In the context of Hexyl 2-chloroisonicotinate, nucleophiles can attack the carbon atom bonded to the chlorine, leading to the substitution of the chloride ion. The reaction mechanism is typically a concerted, single-step process (S_N2-type) where bond formation and bond breaking occur simultaneously. youtube.com This type of reaction generally proceeds with an inversion of stereochemistry if the carbon atom is chiral. youtube.com

Exploration of Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com However, aromatic systems like benzene (B151609) are less reactive than alkenes due to the stability conferred by aromaticity. masterorganicchemistry.com Therefore, EAS reactions often require the use of a catalyst to activate the electrophile. masterorganicchemistry.com

The mechanism of EAS typically involves two steps: the reaction of the aromatic ring with an electrophile to form a carbocation intermediate (also known as a σ-complex or arenium ion), and the subsequent loss of a proton to restore the aromatic system. uci.edupitt.edu The first step is usually the rate-determining step. uci.edu

For substituted aromatic rings, the existing substituent influences both the reactivity and the position of the incoming electrophile (regioselectivity). Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing. uci.edu Halogens are generally considered deactivating yet ortho-, para-directing due to the competing effects of their electron-withdrawing inductive effect and electron-donating resonance effect. uci.edutaylorandfrancis.com

In the case of pyridine and its derivatives like this compound, the nitrogen atom makes the ring significantly electron-deficient and thus less reactive towards electrophiles than benzene. libretexts.org Electrophilic attack, when it does occur, generally proceeds at the 3- and 5-positions. The 2-, 4-, and 6-positions are more deactivated due to the electron-withdrawing effect of the nitrogen atom.

Cross-Coupling Reactions Involving the Pyridine Halogen

The chlorine atom on the pyridine ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction that joins an organoboron compound with a halide or triflate. mdpi.comwikipedia.org This reaction is instrumental in the synthesis of biaryl and heterobiaryl derivatives. mdpi.com The general scheme involves the reaction of an organoboron species (R²-BY₂) with a halide (R¹-X) in the presence of a palladium catalyst and a base to form a new C-C bond (R¹-R²). wikipedia.org

The catalytic cycle of the Suzuki reaction involves three main steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. youtube.com

For 2-halopyridines, the Suzuki-Miyaura coupling is an effective method for introducing aryl or other organic fragments at the 2-position. nih.govresearchgate.net Various palladium catalysts and ligands have been developed to facilitate this transformation, even with challenging substrates. nih.gov The choice of solvent and base can significantly impact the reaction yield. mdpi.com For instance, a mixture of DMF/H₂O has been found to be an effective solvent system for the coupling of 2-bromopyridine (B144113) with phenylboronic acid. mdpi.com

Coupling Partner 1Coupling Partner 2Catalyst SystemSolventYield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)₂/Benzimidazolium salt/K₂CO₃DMF/H₂O (1:1)70.0 mdpi.com
3,5-(Bis-trifluoromethyl)bromobenzeneLithium triisopropyl 2-pyridylboronatePd₂(dba)₃/Ligand 1Dioxane82 nih.gov
4-BromoanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃/Ligand 1Dioxane74 nih.gov

This table presents data on Suzuki-Miyaura reactions of halopyridines, which are analogous to the expected reactivity of this compound.

While palladium catalysis is prevalent, other transition metals can also mediate cross-coupling reactions of halopyridines. Copper-catalyzed cross-coupling reactions, for example, have been developed for alkylboronic esters. nih.gov These reactions can proceed with a broad scope of electrophiles. nih.gov Nickel catalysis has also been historically significant in the cross-coupling of C-O electrophiles and can be an alternative for certain transformations. rsc.org

Recent advancements have also focused on developing palladium-catalyzed reactions that can proceed under reducing conditions, enabling new types of transformations such as the reductive arylation of nitroarenes with chloroarenes. nih.gov

Borylation Chemistry of Chloroisonicotinates

Borylation reactions involve the introduction of a boryl group (-BY₂) onto a molecule. wikipedia.org Metal-catalyzed C-H borylation is a powerful method for the direct functionalization of C-H bonds, converting them into versatile C-B bonds. wikipedia.org The resulting organoboron compounds, such as boronic acids and esters, are valuable intermediates that can be used in a wide range of subsequent transformations, including the Suzuki-Miyaura reaction. wikipedia.orgyoutube.com

For heteroaromatic compounds, iridium-catalyzed borylation often occurs with high regioselectivity, typically at the C-H bond alpha to the heteroatom in furans, pyrroles, and thiophenes. wikipedia.org In the case of chloroisonicotinates, the existing chloro-substituent can be either retained or potentially displaced depending on the reaction conditions and the catalyst used. Alternatively, the chloro-substituent can be used to direct the borylation to an adjacent position.

The borylation of a halopyridine can also be achieved through a cross-coupling reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), catalyzed by a palladium complex. This approach allows for the conversion of the C-Cl bond into a C-B bond, providing a boronic ester derivative of the pyridine ring.

Functionalization of the Hexyl Ester Chain

The hexyl ester chain of this compound provides another site for chemical modification. The direct functionalization of C-H bonds in alkyl chains is a growing area of research, offering a way to introduce new functional groups without pre-functionalized starting materials. nih.gov

Radical-mediated C-H functionalization reactions have been developed for the α-alkoxyl position of alkyl esters. rsc.org For instance, using an oxidant like di-tert-butyl peroxide (DTBP), it is possible to selectively activate the C-H bond at the position alpha to the ester's oxygen atom. rsc.org This allows for the introduction of various functionalities at this position.

Electrochemical methods have also been employed for the C-H alkylation of N-heterocycles using alkyl halides as radical precursors. kaust.edu.saresearchgate.net These methods offer a sustainable and mild approach for modifying the alkyl chain. The functionalization can also be directed to other positions on the alkyl chain depending on the specific reagents and catalysts used. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment can be achieved.

The ¹H NMR spectrum of Hexyl 2-chloroisonicotinate is predicted to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the hexyl ester chain. The aromatic region will show signals for the three protons on the pyridine ring. Due to the influence of the chlorine atom and the ester group, these protons will have characteristic chemical shifts. The protons of the hexyl chain will appear in the aliphatic region of the spectrum, with the methylene (B1212753) group adjacent to the ester oxygen (H-1') being the most downfield of the aliphatic signals. The terminal methyl group (H-6') will appear as a triplet at the most upfield position.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~8.5d~0.5
H-5~7.8dd~5.0, 0.5
H-6~8.6d~5.0
H-1'~4.3t~6.7
H-2'~1.7p~6.8
H-3'~1.4m-
H-4'~1.3m-
H-5'~1.3m-
H-6'~0.9t~7.0

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and established NMR principles, as no direct experimental data was found in the searched literature.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 11 distinct carbon signals are expected. The carbonyl carbon of the ester group will resonate at a significantly downfield chemical shift. The carbon atoms of the pyridine ring will appear in the aromatic region, with their shifts influenced by the electronegative chlorine atom and the nitrogen atom. The six carbon atoms of the hexyl chain will be observed in the aliphatic region.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~152
C-3~122
C-4~148
C-5~125
C-6~150
C=O~164
C-1'~66
C-2'~31
C-3'~25
C-4'~22
C-5'~31
C-6'~14

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and established NMR principles, as no direct experimental data was found in the searched literature.

To further confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. For instance, correlations would be expected between the adjacent protons on the pyridine ring (H-5 and H-6) and between the neighboring methylene groups in the hexyl chain (e.g., H-1' with H-2', H-2' with H-3', and so on).

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. nist.gov This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For example, the proton at ~4.3 ppm (H-1') would show a correlation to the carbon at ~66 ppm (C-1').

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. nist.gov This is particularly useful for identifying quaternary carbons and for connecting different parts of the molecule. Key HMBC correlations would be expected from the H-1' protons to the carbonyl carbon (C=O) and to C-4 of the pyridine ring, confirming the ester linkage. Correlations from the pyridine protons to the carbonyl carbon would also be anticipated.

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be separated from any impurities before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

The fragmentation pattern is influenced by the different functional groups present. For pyridine carboxylic acid esters, characteristic fragmentation includes the loss of the alkoxy group and subsequent elimination of carbon monoxide. tandfonline.com The fragmentation of the hexyl chain is also expected, leading to a series of peaks separated by 14 mass units (CH₂).

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment Ion
227/229[M]⁺ (Molecular ion)
142/144[M - C₆H₁₃]⁺
140/142[M - OC₆H₁₃]⁺
112/114[M - OC₆H₁₃ - CO]⁺
85[C₆H₁₃]⁺
78[C₅H₄N]⁺

Disclaimer: The fragmentation data is predicted based on established mass spectrometry fragmentation rules and analysis of similar compounds, as no direct experimental data was found in the searched literature. The presence of chlorine will result in isotopic peaks (M and M+2) in a ~3:1 ratio for chlorine-containing fragments.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule and its fragments. For this compound (C₁₂H₁₆ClNO₂), HRMS would be able to confirm this exact molecular formula by measuring the mass of the molecular ion with very high precision, distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy

The IR spectrum of the parent compound, 2-chloroisonicotinic acid, shows characteristic bands for the pyridine ring and the carboxylic acid group. Upon esterification with hexanol to form this compound, significant changes in the spectrum are expected, particularly in the regions associated with the carbonyl (C=O) and C-O stretching vibrations.

Key expected IR absorption bands for this compound are:

C-H Stretching: Aliphatic C-H stretching vibrations from the hexyl chain are anticipated in the 2850-3000 cm⁻¹ region.

C=O Stretching: The ester carbonyl group (C=O) is expected to exhibit a strong absorption band in the range of 1720-1740 cm⁻¹. This is a shift from the broader C=O stretch of the parent carboxylic acid.

C-O Stretching: Two distinct C-O stretching bands are characteristic of esters. An asymmetric C-O-C stretch is expected around 1250-1300 cm⁻¹, and a symmetric stretch is anticipated in the 1000-1100 cm⁻¹ region.

Pyridine Ring Vibrations: The vibrations of the 2-chloropyridine (B119429) ring will produce a series of bands in the fingerprint region (below 1600 cm⁻¹). These include C=C and C=N stretching vibrations, which are typically observed in the 1400-1600 cm⁻¹ range.

C-Cl Stretching: The C-Cl stretching vibration is expected to appear as a strong band in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

An interactive data table summarizing the predicted IR spectral data for this compound is presented below.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Hexyl ChainC-H Stretch2850 - 3000Medium to Strong
EsterC=O Stretch1720 - 1740Strong
EsterAsymmetric C-O-C Stretch1250 - 1300Strong
EsterSymmetric C-O Stretch1000 - 1100Strong
Pyridine RingC=C, C=N Stretch1400 - 1600Medium to Strong
Chloro SubstituentC-Cl Stretch600 - 800Strong

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. This often results in different vibrational modes being more prominent in each spectrum.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the pyridine ring and the C-Cl bond. Symmetrical vibrations and those involving non-polar bonds tend to produce strong Raman signals.

Expected prominent Raman bands for this compound include:

Pyridine Ring Breathing Mode: A strong, sharp band characteristic of the pyridine ring's symmetric breathing vibration is expected around 1000 cm⁻¹.

C-H Stretching: Both aromatic C-H stretching from the pyridine ring and aliphatic C-H stretching from the hexyl chain will be visible.

C-Cl Stretching: The C-Cl stretch, also visible in the IR spectrum, will likely produce a strong signal in the Raman spectrum.

Ester Group Vibrations: The C=O and C-O stretching vibrations of the ester group will also be present, though they may be weaker than in the IR spectrum.

An interactive data table summarizing the predicted Raman spectral data for this compound is presented below.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Pyridine RingRing Breathing~1000Strong
Pyridine RingC-H Stretch3000 - 3100Medium
Hexyl ChainC-H Stretch2850 - 3000Strong
Chloro SubstituentC-Cl Stretch600 - 800Strong
EsterC=O Stretch1720 - 1740Weak to Medium

X-ray Diffraction Analysis for Solid-State Structure Determination

As of the current literature survey, a crystal structure for this compound has not been reported. However, analysis of related structures, such as other substituted pyridine carboxylate esters, can provide insights into the likely solid-state conformation. It is anticipated that the planar pyridine ring and the flexible hexyl chain would adopt a conformation that optimizes packing efficiency and intermolecular interactions. The presence of the chlorine atom and the ester group provides sites for potential weak hydrogen bonding and other non-covalent interactions that would influence the crystal packing.

A hypothetical data table for the crystallographic data of this compound, based on what would be expected from a successful single-crystal XRD experiment, is provided below.

Parameter Hypothetical Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10-15
b (Å)5-10
c (Å)20-25
α (°)90
β (°)90-110
γ (°)90
Volume (ų)2500-3500
Z (molecules/unit cell)4 or 8
Density (calculated) (g/cm³)1.1-1.3

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can provide insights into molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For Hexyl 2-chloroisonicotinate, a DFT study would typically employ a functional, such as B3LYP, and a basis set, like 6-311G(d,p), to accurately model the electron distribution and minimize the energy of the system. This process yields precise bond lengths, bond angles, and dihedral angles. While no specific data exists for this compound, similar studies on other heterocyclic compounds have demonstrated the reliability of DFT in predicting geometries that are in close agreement with experimental X-ray crystallography data. nih.gov

A hypothetical data table for the optimized geometry of this compound, as would be generated by a DFT calculation, is presented below. It is important to note that these are illustrative values and not the result of an actual computation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

Parameter Atom 1 Atom 2 Atom 3 Atom 4 Value (Illustrative)
Bond Length C2 Cl 1.74 Å
Bond Length C4 C(O)O 1.51 Å
Bond Angle N1 C2 C3 123.5°
Dihedral Angle C3 C4 C(O) O 175.0°

Note: This table is for illustrative purposes only and does not represent actual calculated data.

Ab Initio Methods for Electronic Property Prediction

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are employed to predict a molecule's electronic properties. These methods can be used to calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a particularly important parameter as it relates to the molecule's reactivity and electronic transitions. For other molecules, these calculations have been instrumental in understanding charge transfer within the molecule. ajrcps.com

Molecular Dynamics Simulations for Conformational Analysis

The hexyl chain of this compound introduces significant conformational flexibility. Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system, providing insights into its accessible conformations and their relative stabilities. rsc.orgnih.gov An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms over time to track their motions. This would reveal how the hexyl chain folds and interacts with the chloroisonicotinate ring system, which is crucial for understanding its interactions with other molecules.

Prediction and Interpretation of Spectroscopic Data through Computational Models

Computational models are invaluable for predicting and interpreting spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. By calculating the vibrational frequencies, chemical shifts, and electronic transitions of a molecule, researchers can assign the peaks in experimentally obtained spectra to specific molecular motions or electronic excitations. For instance, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending of different bonds, which can then be compared to an experimental IR spectrum. ajrcps.com Similarly, computational methods can predict the electronic absorption bands observed in UV-Vis spectroscopy. nih.gov

A hypothetical comparison of experimental and calculated spectroscopic data is shown below.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for this compound

Spectroscopic Technique Feature Predicted Value (Illustrative) Experimental Value (Hypothetical)
IR Spectroscopy C=O Stretch 1720 cm⁻¹ 1725 cm⁻¹
¹³C NMR C2 Chemical Shift 150 ppm 152 ppm
UV-Vis Spectroscopy π → π* Transition 270 nm 272 nm

Note: This table is for illustrative purposes only and does not represent actual data.

Mechanistic Studies of Chemical Reactions via Computational Transition State Analysis

Computational chemistry can be used to elucidate the mechanisms of chemical reactions by identifying and characterizing the transition states—the high-energy structures that connect reactants and products. By calculating the energy profile of a reaction pathway, including the energies of reactants, products, intermediates, and transition states, chemists can determine the most likely mechanism. For a molecule like this compound, this could involve studying its synthesis or its reactions with other chemical species. Such studies provide fundamental insights into the reactivity of the molecule. nih.gov

Applications in Chemical Synthesis and Materials Science Design

Strategic Utility as a Building Block in Complex Organic Synthesis

The 2-chloroisonicotinate moiety within Hexyl 2-chloroisonicotinate serves as a valuable and strategic building block in the intricate art of organic synthesis. The chlorine atom at the 2-position of the pyridine (B92270) ring is a key functional handle, susceptible to a variety of nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide array of functional groups, including amines, alcohols, thiols, and carbon nucleophiles. This versatility makes this compound a readily adaptable precursor for the synthesis of highly substituted and complex molecular architectures.

Furthermore, the isonicotinate (B8489971) structure itself is a recognized pharmacophore and a privileged scaffold in medicinal chemistry, known to interact with various biological targets. The ability to modify the 2-position allows for the systematic exploration of structure-activity relationships in drug discovery programs. The hexyl ester group, while seemingly simple, provides crucial lipophilicity, which can enhance solubility in organic solvents commonly used in synthesis and can also influence the pharmacokinetic properties of the final target molecules.

Development of Chemical Scaffolds for Molecular Probe Design

Molecular probes are essential tools for visualizing and understanding complex biological processes. The design of effective probes requires a scaffold that can be readily functionalized with reporter groups (such as fluorophores or affinity tags) and targeting moieties. This compound offers a promising scaffold for the development of such probes.

The chloro-substituent can be replaced with a linker attached to a fluorescent dye, allowing for the creation of fluorescent probes. The pyridine nitrogen can be quaternized to introduce a positive charge, which can be exploited for targeting specific cellular compartments or biomolecules. The hexyl chain can be modified or replaced to fine-tune the probe's solubility and cell permeability, ensuring it can reach its intended target within a biological system. The modular nature of its synthesis allows for the creation of a library of probes with diverse properties, facilitating the optimization of a probe for a specific application.

Precursor in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in nature and form the core of many pharmaceuticals, agrochemicals, and functional materials. The 2-chloroisonicotinate framework of this compound is an excellent starting point for the synthesis of a variety of other heterocyclic systems.

Through transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, the chlorine atom can be replaced with aryl, heteroaryl, or alkyl groups, leading to the formation of more complex pyridine derivatives. Furthermore, the pyridine ring itself can undergo various transformations. For instance, ring-closing metathesis reactions involving substituents introduced at the 2-position can lead to the formation of fused bicyclic or polycyclic heterocyclic systems. The ester functionality can also be hydrolyzed and the resulting carboxylic acid can participate in cyclization reactions to form lactones or other ring structures.

Integration into Polymer Architectures and Material Development

The unique combination of a polymerizable or modifiable heterocyclic core and a property-modulating alkyl chain makes this compound a candidate for integration into various polymer architectures, leading to the development of advanced materials with tailored properties.

Role in the Design of Functionalized Polymers (e.g., Polylactides)

Functionalized polymers, those bearing specific reactive groups along their chains, are in high demand for applications ranging from drug delivery to advanced coatings. While direct polymerization of this compound may not be the primary route, its derivatives can be incorporated as functional monomers. For instance, the chloro group can be substituted with a polymerizable group like a vinyl or acryloyl moiety. This functionalized monomer can then be copolymerized with other monomers, such as lactide, to introduce the isonicotinate functionality into polylactide (PLA) chains. nih.govnih.gov This would create a functionalized PLA with pendant pyridine groups that can be used for post-polymerization modification, such as quaternization to create cationic polymers or for coordination with metal ions.

The synthesis of copolymers using monomers like n-hexyl isocyanate and 2-chloroethyl isocyanate demonstrates the feasibility of incorporating both hexyl and chloro functionalities into a polymer backbone, suggesting a similar potential for derivatives of this compound. bohrium.com

Modulating Polymer Properties through Hexyl Substitution

The hexyl group in this compound plays a crucial role in modulating the physical and chemical properties of polymers into which it is incorporated. The long alkyl chain increases the hydrophobicity of the polymer, which can be advantageous for applications requiring moisture resistance or for controlling the release of hydrophilic drugs from a polymer matrix.

In the context of polylactides, the incorporation of hexyl groups can lower the glass transition temperature (Tg) of the polymer, making it more flexible and suitable for applications requiring soft materials. Studies on co-polymers of methyl methacrylate (B99206) and 2-hexyl acrylate (B77674) have shown that the hexyl group influences the material's properties, which is relevant for potential applications in areas like light-sensitive contact lenses. nih.gov The presence of the hexyl side chain can also affect the thermal stability of polymers. mdpi.com

Design of Ligands and Chemo-Selective Reagents

The pyridine nitrogen and the chloro-substituent in this compound make it an attractive scaffold for the design of specialized ligands and chemo-selective reagents. The lone pair of electrons on the pyridine nitrogen can coordinate to a wide range of metal ions, making it a potential building block for catalysts and metal-organic frameworks (MOFs).

By carefully selecting the nucleophile to replace the chlorine atom, ligands with specific donor atoms (e.g., nitrogen, oxygen, sulfur) and steric properties can be synthesized. This allows for the fine-tuning of the electronic and steric environment around a metal center, which is critical for controlling the activity and selectivity of a catalyst.

Furthermore, the reactivity of the chloro-substituent can be harnessed to develop chemo-selective reagents. For instance, under specific reaction conditions, the chloro group can be selectively displaced in the presence of other functional groups, enabling the targeted modification of complex molecules. This chemo-selectivity is highly valuable in multi-step organic synthesis where protecting group strategies can be minimized.

Future Research Directions and Uncharted Avenues

Exploration of Novel Catalytic Transformations Involving Hexyl 2-chloroisonicotinate

The electrophilic nature of the carbon atom bonded to the chlorine in the pyridine (B92270) ring, enhanced by the electron-withdrawing effect of the ring nitrogen, makes this compound a prime candidate for a variety of catalytic cross-coupling reactions. Future research should systematically investigate its reactivity with a broad range of organometallic reagents under different catalytic systems. This could lead to the synthesis of a new library of functionalized pyridine derivatives, which are prevalent motifs in pharmaceuticals and agrochemicals.

Furthermore, the nitrogen atom of the pyridine ring could act as a ligand for transition metals, potentially enabling the design of novel catalysts where the hexyl group can be modified to tune solubility and steric properties. Investigating its performance in reactions such as C-H activation, amination, and etherification could reveal unprecedented catalytic activities.

Development of Asymmetric Synthetic Routes to Chiral Analogues

The introduction of chirality into molecules is a cornerstone of modern drug discovery and material science. While this compound itself is achiral, its derivatives offer multiple avenues for the development of asymmetric syntheses. Future efforts could focus on creating chiral centers on the hexyl chain or by engaging the pyridine ring in asymmetric transformations.

One promising approach involves the asymmetric hydrogenation of unsaturated precursors to this compound, a technique that has proven highly effective for creating chiral N-heterocycles. nih.gov The development of chiral catalysts, including those based on transition metals with chiral ligands, will be crucial for achieving high enantioselectivity. mdpi.commdpi.comresearchgate.net Such endeavors would provide access to a new class of chiral building blocks for the synthesis of complex, biologically active molecules.

Advanced Computational Modeling for Predictive Reactivity and Rational Design

Computational chemistry offers a powerful tool to predict the reactivity and properties of molecules, thereby guiding experimental efforts. For this compound, density functional theory (DFT) and other quantum mechanical methods can be employed to model its electronic structure, predict reaction mechanisms, and calculate spectroscopic properties.

Future computational studies should focus on:

Reaction Energetics: Calculating the activation barriers for various potential reactions to identify the most favorable synthetic routes.

Catalyst Design: Modeling the interaction of this compound with different catalysts to design more efficient and selective catalytic systems.

Property Prediction: Predicting physical and chemical properties of novel derivatives to guide their application in material science.

These computational insights will accelerate the discovery of new reactions and materials based on the this compound scaffold.

Sustainable and Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. scitechnol.comdoi.org Future research on the synthesis of this compound and its derivatives should prioritize these principles.

Key areas for investigation include:

Alternative Solvents: Exploring the use of greener solvents such as water, supercritical CO2, or bio-based solvents to replace traditional volatile organic compounds. doi.org

Catalytic Efficiency: Developing highly active catalysts that can operate under milder reaction conditions (lower temperatures and pressures) and at lower catalyst loadings.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thus minimizing waste. scitechnol.com

Renewable Feedstocks: Investigating the potential use of bio-based starting materials for the synthesis of the hexyl ester portion of the molecule. unive.it

Adopting these green chemistry approaches will not only reduce the environmental impact of synthesizing these compounds but also often leads to more efficient and cost-effective processes. researchgate.net

Investigation of Emerging Material Science Applications

The unique structure of this compound suggests its potential as a building block for novel materials. The aromatic pyridine core can participate in π-π stacking interactions, while the flexible hexyl chain can influence solubility and self-assembly properties.

Future research could explore its incorporation into:

Polymers and Liquid Crystals: The rigid pyridine core combined with the flexible alkyl chain is a classic design motif for liquid crystalline materials. Polymerization of functionalized derivatives could lead to new polymers with tailored optical or electronic properties.

Organic Electronics: Pyridine-based molecules are often used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound derivatives could be tuned for these applications.

Functional Coatings and Surfactants: The amphiphilic nature of certain derivatives could be exploited for applications in coatings, surfactants, and self-assembled monolayers. The principles of green chemistry are also highly relevant to the development of sustainable materials in these areas. ucm.es

Systematic investigation into the material properties of this compound and its derivatives could uncover a wide range of new and valuable applications.

Q & A

Q. Validation :

  • HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm) to confirm purity.
  • Spectroscopic Confirmation : Compare NMR (¹H and ¹³C) and FTIR spectra with literature data for functional group verification .

Q. Table 1: Key Physical Properties of this compound

PropertyValueSource
CAS RN781658-23-9
Molecular FormulaC₁₂H₁₄ClNO₂
Purity Standard>98.0% (HPLC)

Advanced Research Question: How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

Answer:
By-product minimization requires systematic parameter optimization:

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., molar ratio, temperature, catalyst concentration). Replicate experiments ≥3 times to ensure statistical validity .
  • In Situ Monitoring : Employ FTIR or GC-MS to track intermediate formation and adjust conditions dynamically .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce side reactions compared to protic solvents .

Q. Data Analysis :

  • Calculate % yield and by-product ratios using mass spectrometry.
  • Apply ANOVA to identify significant factors affecting purity .

Basic Research Question: What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

Answer:

  • ¹H/¹³C NMR : Identify protons adjacent to the chloro and ester groups. For example, the ester carbonyl (C=O) appears at ~165–170 ppm in ¹³C NMR .
  • FTIR : Confirm ester C=O stretch (~1740 cm⁻¹) and C-Cl absorption (~550–650 cm⁻¹) .
  • Mass Spectrometry (MS) : Use ESI-MS to detect molecular ion peaks (e.g., [M+H]⁺ at m/z 263.7) and fragment patterns .

Methodological Tip : Cross-validate spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Question: How can researchers assess the compound’s stability under varying storage conditions?

Answer:

  • Accelerated Stability Studies : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC at intervals (0, 1, 3 months) .
  • Kinetic Analysis : Plot degradation curves to calculate shelf life (t₉₀) using Arrhenius equations .
  • Degradant Identification : Use LC-MS/MS to characterize breakdown products and propose degradation pathways .

Advanced Research Question: How should discrepancies in spectroscopic or chromatographic data be resolved during characterization?

Answer:

  • Error Source Analysis : Check instrumental calibration (e.g., NMR shimming, HPLC column efficiency) and sample preparation (e.g., solvent purity, concentration) .
  • Comparative Literature Review : Cross-reference spectral databases (e.g., SciFinder, Reaxys) to identify outliers .
  • Collaborative Validation : Share raw data with independent labs for reproducibility assessment .

Advanced Research Question: What computational methods are suitable for predicting the reactivity or toxicity of this compound?

Answer:

  • DFT Calculations : Model electrophilic sites using Gaussian or ORCA software to predict hydrolysis or nucleophilic attack .
  • QSAR Models : Train algorithms on structurally related compounds to estimate toxicity (e.g., LD₅₀, EC₅₀) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to hypothesize metabolic pathways .

Basic Research Question: What ethical and safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Safety Data Sheets (SDS) : Follow hazard codes for skin/eye irritation and respiratory protection .
  • Ethical Compliance : For biological studies, obtain IRB approval and document informed consent procedures .
  • Waste Management : Neutralize chlorinated by-products before disposal to comply with EPA guidelines .

Advanced Research Question: How can researchers elucidate the reaction mechanism of this compound in catalytic processes?

Answer:

  • Isotopic Labeling : Use deuterated solvents or ¹⁸O-labeled hexanol to trace proton transfer steps .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with/without isotopic substitution to identify rate-determining steps .
  • In Situ Spectroscopy : Employ Raman or NMR to capture transient intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.